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2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine Documentation Hub

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  • Product: 2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine
  • CAS: 885273-34-7

Core Science & Biosynthesis

Foundational

2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine: Comprehensive Physicochemical Profiling and Synthetic Methodology

Executive Summary 2-p-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine is a fused bicyclic heteroaromatic compound featuring a rigid oxazolo-piperidine core and a pendant lipophilic p-tolyl group. In modern drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-p-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine is a fused bicyclic heteroaromatic compound featuring a rigid oxazolo-piperidine core and a pendant lipophilic p-tolyl group. In modern drug discovery, tetrahydro-oxazolo-pyridines serve as privileged scaffolds, frequently deployed as conformationally restricted pharmacophores in the design of G-protein-coupled receptor (GPCR) ligands, kinase inhibitors, and allosteric modulators.

This technical whitepaper provides an authoritative guide to the compound's physicochemical properties, structural characterization, and self-validating synthetic protocols.

Note on Chemical Registry: Literature and commercial databases occasionally misattribute CAS Number 80957-68-2 to this compound; however, authoritative databases confirm that 80957-68-2 corresponds to 5,6,7,8-Tetrahydro-1,6-naphthyridine[1]. The correct, verified CAS Registry Number for the hydrochloride salt of 2-p-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine is 1187933-55-6 .

Structural and Physicochemical Properties

Understanding the physicochemical baseline of this molecule is critical for predicting its pharmacokinetic behavior (ADME) and target engagement. The molecule balances a highly lipophilic tail (p-tolyl) with a polar, basic headgroup (secondary amine in the tetrahydropyridine ring), making it an excellent candidate for central nervous system (CNS) penetration or deep hydrophobic pocket binding.

Quantitative Data Matrix
PropertyValueMethod / Derivation
Molecular Formula C₁₃H₁₄N₂O (Free Base)C₁₃H₁₅ClN₂O (HCl Salt)Exact Mass Calculation
Molecular Weight 214.26 g/mol (Free Base)250.72 g/mol (HCl Salt)Standard Atomic Weights
CAS Registry Number 1187933-55-6 (HCl Salt)Commercial Chemical Registries
Topological Polar Surface Area (TPSA) 38.0 ŲCheminformatics Estimation
Hydrogen Bond Donors 1 (Tetrahydropyridine NH)Structural Analysis
Hydrogen Bond Acceptors 3 (Oxazole N, O; Piperidine N)Structural Analysis
Estimated LogP (Lipophilicity) ~2.8XLogP3 Projection
Estimated pKa (Conjugate Acid) 8.5 – 9.5Aliphatic Amine Projection

Pharmacophore Mapping and Target Interaction

The architecture of 2-p-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine is modular, allowing it to engage biological targets through three distinct interaction zones.

Pharmacophore Core 2-p-Tolyl-4,5,6,7-tetrahydro- oxazolo[5,4-c]pyridine Tolyl p-Tolyl Group Pi-Pi Stacking Hydrophobic Interactions Core->Tolyl C2 Position Oxazole Oxazole Core H-Bond Acceptor (N, O) Rigid Scaffold Core->Oxazole Central Motif THP Tetrahydropyridine Basic Amine (pKa ~9) H-Bond Donor/Acceptor Core->THP Fused [5,4-c]

Caption: Pharmacophore mapping of the 2-p-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine scaffold.

Retrosynthetic Strategy and Self-Validating Synthesis Protocol

Causality of Experimental Design

The synthesis of the oxazolo[5,4-c]pyridine core relies on the regioselective condensation of an α -haloketone with a primary amide, a variation of the [2].

Why N-Boc-3-bromo-piperidin-4-one? The tert-butyloxycarbonyl (Boc) group is essential. It prevents the secondary amine of the piperidine ring from acting as a competing nucleophile, which would otherwise lead to unwanted alkylation or polymerization.

Why does it form the [5,4-c] isomer exclusively? When reacted with 4-methylbenzamide, the highly nucleophilic amide oxygen attacks the α -carbon (C3 of the piperidine ring), displacing the bromide. Subsequently, the amide nitrogen undergoes intramolecular cyclization onto the C4 ketone. This specific nucleophilic sequence mathematically guarantees the formation of the [5,4-c] fused system rather than the [4,5-c] regioisomer[3].

Step-by-Step Methodology
  • Cyclocondensation: Dissolve N-Boc-3-bromo-piperidin-4-one (1.0 eq) and 4-methylbenzamide (1.2 eq) in anhydrous toluene. Add a mild base (e.g., NaHCO₃, 2.0 eq) to scavenge the generated HBr.

  • Reflux: Heat the mixture to reflux (110 °C) under an inert argon atmosphere for 12–16 hours. Monitor the reaction via LC-MS.

  • Isolation of Intermediate: Cool to room temperature, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography to yield N-Boc-2-p-tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine.

  • Deprotection: Dissolve the intermediate in dichloromethane (DCM) and add 4M HCl in dioxane (10 eq). Stir at room temperature for 2 hours.

  • Precipitation: Concentrate the solvent in vacuo and triturate the residue with cold diethyl ether to precipitate the target compound as a high-purity hydrochloride salt.

Self-Validating System (SST)

To ensure absolute trustworthiness of the structural assignment, the protocol mandates orthogonal validation:

  • Mass Spectrometry: LC-MS must confirm the exact mass of the free base (m/z 215.1 [M+H]⁺).

  • 2D-NMR (HMBC): 1H-NMR alone cannot definitively prove the fusion direction. Heteronuclear Multiple Bond Correlation (HMBC) is required. A cross-peak between the oxazole C2 carbon and the tolyl aromatic protons, alongside correlations between the piperidine CH₂ protons and the oxazole bridgehead carbons (C3a/C7a), acts as a self-validating proof of the [5,4-c] regiochemistry.

Physicochemical Characterization Workflows

To transition this compound from a synthesized building block to a viable drug lead, rigorous physicochemical profiling is required. The following workflows are designed as self-validating systems utilizing internal standards.

PhysChem_Workflow cluster_0 Thermodynamic Solubility cluster_1 Lipophilicity (LogP/LogD) cluster_2 Ionization (pKa) Start 2-p-Tolyl-4,5,6,7-tetrahydro- oxazolo[5,4-c]pyridine Sol1 Shake-Flask Method (pH 7.4 PBS) Start->Sol1 Lip1 Octanol-Water Partitioning Start->Lip1 Ion1 Potentiometric Titration Start->Ion1 Sol2 HPLC-UV Quantification Sol1->Sol2 Data Physicochemical Data Matrix (MW, LogP, pKa, Sol) Sol2->Data Lip2 LC-MS/MS Analysis Lip1->Lip2 Lip2->Data Ion2 Yasuda-Shedlovsky Extrapolation Ion1->Ion2 Ion2->Data

Caption: High-throughput physicochemical characterization workflow for oxazolo-pyridine derivatives.

Protocol 1: LogP Determination via LC-MS/MS

Causality: While UV is standard for shake-flask methods, the oxazole chromophore's extinction coefficient may shift depending on the microenvironment. LC-MS/MS provides mass-specific quantification, eliminating false readouts from trace impurities.

  • Prepare a 10 mM stock of the compound in DMSO.

  • Spike the compound into a biphasic system of 1-octanol and pH 7.4 PBS buffer (pre-saturated with each other) to a final concentration of 100 µM.

  • Shake at 25 °C for 24 hours to ensure thermodynamic equilibrium.

  • Separate the phases via centrifugation (3000 x g, 15 min).

  • Quantify the concentration in both phases using LC-MS/MS (MRM transition for m/z 215.1).

  • Self-Validation: Run Toluene (LogP 2.73) and Propranolol (LogP 3.48) concurrently as system suitability standards.

Protocol 2: pKa Determination via Potentiometric Titration

Causality: Because the compound is highly lipophilic, the free base will precipitate in purely aqueous buffers during titration, leading to inaccurate inflection points. We utilize a co-solvent extrapolation method to bypass this.

  • Dissolve the HCl salt in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).

  • Titrate each solution with standardized 0.1 M NaOH using an automated potentiometric titrator at 25 °C under argon.

  • Plot the apparent pKa (psKa) against the molar fraction of methanol.

  • Self-Validation: Perform a Yasuda-Shedlovsky extrapolation to 0% methanol to derive the true aqueous thermodynamic pKa. Validate the electrode calibration daily using standard buffers (pH 4.0, 7.0, 10.0).

References

  • Design, Synthesis, and Structure−Activity Relationships of Novel Bicyclic Azole-amines as Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5 Journal of Medicinal Chemistry URL:[Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review Indian Journal of Pharmaceutical Sciences URL:[Link]

  • PubChem Compound Summary for CID 13193882, 5,6,7,8-Tetrahydro-1,6-naphthyridine (CAS 80957-68-2 Clarification) National Center for Biotechnology Information URL:[Link]

  • 2-p-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine hydrochloride (CAS 1187933-55-6) Hairui Chemical Registry URL: [Link]

Sources

Exploratory

Preclinical In Vivo Toxicity and Safety Profiling of the 2-p-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine Scaffold in CNS Drug Discovery

Pharmacological Context and Scaffold Rationale The compound 2-p-tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine (CAS 80957-68-2) represents a highly privileged bicyclic azole-amine building block in modern medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context and Scaffold Rationale

The compound 2-p-tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine (CAS 80957-68-2) represents a highly privileged bicyclic azole-amine building block in modern medicinal chemistry. It is extensively utilized as a core pharmacophore in the development of central nervous system (CNS) therapeutics, most notably as positive/negative allosteric modulators (PAMs/NAMs) for the metabotropic glutamate receptor 5 (mGluR5)[1], muscarinic acetylcholine receptor M4 (mAChR M4)[2], and fatty acid amide hydrolase (FAAH) inhibitors[3].

The Causality of Scaffold Selection: Historically, first-generation CNS ligands heavily relied on imidazole rings. However, imidazoles suffer from a critical toxicological liability: the unhindered nitrogen directly coordinates with the iron-heme center of hepatic cytochrome P450 (CYP) enzymes, leading to profound drug-drug interactions, adrenal suppression, and severe hepatotoxicity[4]. The strategic shift to the sterically distinct oxazolo[5,4-c]pyridine fused-ring system fundamentally circumvents this heme-coordination liability. This structural evolution yields compounds with significantly enhanced brain penetrance, improved metabolic stability, and a vastly superior in vivo safety margin[2][4].

Core Toxicological Liabilities and Mechanistic Drivers

While the oxazolopyridine scaffold resolves legacy hepatotoxicity issues, its structural features introduce specific safety parameters that must be rigorously evaluated during preclinical IND-enabling studies.

A. Cardiovascular Liability (hERG Channel Blockade)

The tetrahydropyridine ring contains a basic secondary or tertiary amine (depending on functionalization) with a pKa typically ranging from 8.0 to 9.5. At physiological pH (7.4), this nitrogen is protonated. Protonated lipophilic amines are the classical pharmacophore for binding to the aromatic residues (Tyr652, Phe656) within the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of hERG delays myocardial repolarization, manifesting as QT interval prolongation and potentially fatal Torsades de Pointes[5]. Consequently, rigorous in vivo cardiovascular telemetry is mandatory.

B. Acute Neurotoxicity and Behavioral Phenotypes

Because derivatives of 2-p-tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine are explicitly designed to cross the blood-brain barrier (BBB), supratherapeutic exposures can trigger off-target neurotoxicity. Interaction with off-target CNS receptors can manifest as hyperlocomotion, catalepsy, tremors, or convulsions. The Functional Observational Battery (FOB) or modified Irwin test is deployed to quantify these acute neurobehavioral shifts[3][6].

C. Genotoxicity and Phospholipidosis

Fused bicyclic heteroaromatics carry a theoretical risk of DNA intercalation. Furthermore, highly lipophilic basic amines can induce drug-induced phospholipidosis (DIPL) by accumulating in lysosomes and inhibiting lysosomal phospholipases[5]. Standard genotoxicity batteries (Ames test, in vivo micronucleus) and histopathological screening for foamy macrophages are required[7].

Quantitative Safety Data Summary

The following table synthesizes the typical preclinical safety profile for optimized derivatives of the 2-p-tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine scaffold based on aggregated pharmacological data[3][4][5][7].

Toxicity Assay / MetricTarget ParameterTypical Scaffold OutcomeMechanistic Rationale
Ames Test (Bacterial Mutation) Mutagenicity (DNA intercalation)Negative (No reverse mutation)The fused oxazolopyridine lacks the planar surface area required for robust DNA base-pair intercalation[3][7].
Hepatic CYP Inhibition Hepatotoxicity / DDIIC50 > 10 µM (Weak/No inhibition)Steric hindrance prevents the azole nitrogen from coordinating with the CYP450 iron-heme center[4].
hERG Patch Clamp / Telemetry QT ProlongationIC50 ~ 3 to >10 µM (Moderate to Low risk)Dependent on N-substitution. Bulky or less basic N-substituents disrupt binding to hERG cavity residues[5].
Irwin Test / FOB (Rodent) Acute NeurotoxicityNOAEL > 100 mg/kg (Oral)High target selectivity (e.g., mGluR5) prevents broad off-target CNS excitation or catalepsy[3][6].
In Vivo Micronucleus Chromosomal AberrationNegative Scaffold does not interfere with spindle formation or induce clastogenic events[7].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate built-in controls to prevent false positives/negatives, ensuring that observed toxicities are causally linked to the test article.

Protocol A: Modified Irwin Test / Functional Observational Battery (FOB)

Purpose: To assess acute in vivo neurotoxicity and behavioral side effects[6]. Self-Validation Mechanism: Utilizes a blinded observer model with concurrent vehicle (negative) and reference compound (positive) controls to eliminate handling-induced stress artifacts.

  • Subject Preparation: Acclimate male Sprague-Dawley rats (n=8/group) to the testing environment for 7 days.

  • Dosing Regimen: Administer the oxazolopyridine derivative via oral gavage (PO) at 0, 10, 30, and 100 mg/kg.

    • Negative Control: 0.5% Methylcellulose/0.1% Tween-80 (Vehicle).

    • Positive Controls: Amphetamine (3 mg/kg, hyperlocomotion) and Chlorpromazine (10 mg/kg, catalepsy).

  • Blinded Observation: At T=0.5, 1, 2, 4, and 24 hours post-dose, a blinded investigator scores the animals across 30 parameters (e.g., piloerection, righting reflex, grip strength, pupil size, tremors).

  • Rotarod Integration: At T=2 hours (peak CNS exposure), subject animals to an accelerating rotarod test (4 to 40 rpm over 5 mins) to quantify motor coordination deficits[3].

  • Data Analysis: Calculate the No Observed Adverse Effect Level (NOAEL) using non-parametric statistical analysis (Kruskal-Wallis test) against the vehicle baseline.

Protocol B: Conscious Canine Cardiovascular Telemetry

Purpose: To evaluate the in vivo hERG liability and risk of QT prolongation[5]. Self-Validation Mechanism: Employs a Latin square cross-over design where each animal serves as its own control, utilizing Fridericia’s formula (QTcF) to correct for heart rate variability.

  • Surgical Implantation: Surgically implant telemetry transmitters (e.g., Data Sciences International) into Beagle dogs to monitor ECG, blood pressure, and core temperature. Allow a 4-week recovery.

  • Cross-Over Design: Assign dogs (n=4) to a 4-way Latin square dosing matrix (Vehicle, Low Dose, High Dose, Positive Control) with a 7-day washout period between doses.

    • Positive Control: Moxifloxacin (30 mg/kg PO) to validate the assay's sensitivity to detect a 10-15 ms QT prolongation.

  • Continuous Acquisition: Record baseline telemetry for 2 hours pre-dose. Administer the oxazolopyridine compound and record continuously for 24 hours.

  • Pharmacokinetic (PK) Correlation: Draw blood samples at T=1, 2, 4, 8, and 24 hours via a vascular access port to correlate peak plasma concentration ( Cmax​ ) with maximum QTcF changes.

  • Causality Assessment: A compound is flagged for cardiovascular liability if it induces a statistically significant, dose-dependent increase in QTcF (>10 ms) that temporally aligns with the PK Cmax​ .

Mechanistic Visualizations

The following diagrams illustrate the logical workflows and mechanistic pathways critical to the safety profiling of the oxazolopyridine scaffold.

SafetyWorkflow Start 2-P-Tolyl-Oxazolopyridine Scaffold Optimization InVitro In Vitro Screening (hERG, Ames, CYP450) Start->InVitro InVivoAcute Acute In Vivo Toxicity (Rodent FOB / Irwin Test) InVitro->InVivoAcute InVivoCardio Cardiovascular Telemetry (Canine QT Interval) InVitro->InVivoCardio Hepatotox Subchronic Hepatotoxicity (Liver Enzyme Profiling) InVitro->Hepatotox Decision Safety Margin > 100x? InVivoAcute->Decision InVivoCardio->Decision Hepatotox->Decision Proceed Advance to IND Decision->Proceed Yes Redesign Structural Redesign (Reduce Lipophilicity/pKa) Decision->Redesign No Redesign->Start

Caption: Preclinical Safety Screening Workflow for Bicyclic Azole-Amines.

Hepatotoxicity Ligand Bicyclic Azole-Amine (Oxazolo[5,4-c]pyridine) CYP Hepatic CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Ligand->CYP Metabolism Efficient Clearance (Low Intrinsic Inhibition) CYP->Metabolism Tox Avoidance of Liver Toxicity & Adrenal Suppression Metabolism->Tox OldLigand Legacy Imidazole Scaffolds Inhibition Direct Heme Binding (Strong CYP Inhibition) OldLigand->Inhibition LiverDamage Hepatotoxicity & Drug-Drug Interactions Inhibition->LiverDamage

Caption: Mechanistic Pathway of Hepatotoxicity Avoidance (Imidazole vs. Oxazolopyridine).

References

  • Therapeutic Potential of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and N-Acylethanolamine Acid Amidase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • COMPOUND HAVING SOMATOSTATIN RECEPTOR AGONISTIC ACTIVITY AND PHARMACEUTICAL USE THEREOF Source: European Patent Office - EP 3581569 A1 URL:[Link]

  • Design, Synthesis, and Structure−Activity Relationships of Novel Bicyclic Azole-amines as Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Positive allosteric modulators of the muscarinic acetylcholine receptor m4 (WO2023064588A1)
  • Alpha helix mimetics and methods relating thereto (WO2009148192A1)
  • Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists Source: PMC - NIH URL:[Link]

  • Novel seven-membered ring-fused compounds (WO2023200017A1)

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 2-p-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Orthogonal Protection Strategies, and Self-Validating Methodologies Executive Summary & Retrosynt...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Orthogonal Protection Strategies, and Self-Validating Methodologies

Executive Summary & Retrosynthetic Rationale

The tetrahydro-oxazolo[5,4-c]pyridine scaffold is a privileged pharmacophore, frequently utilized in the development of allosteric modulators for metabotropic glutamate receptors (e.g., mGlu5) . Synthesizing the 2-p-Tolyl derivative requires precise control over regiochemistry and protecting group stability.

Expert Insights on Route Selection:

  • Precursor Stability: Free 3-amino-4-piperidone derivatives are notoriously unstable, rapidly undergoing spontaneous self-condensation to form dihydropyrazines. To establish a robust, self-validating system, this protocol utilizes 1-Cbz-3-amino-piperidin-4-ol as the starting material. The reactive ketone is only unmasked via oxidation immediately prior to cyclization.

  • Orthogonal Protection (Cbz vs. Boc): While Boc is a ubiquitous protecting group, the subsequent Robinson-Gabriel cyclodehydration requires harsh acidic conditions (POCl3 at 100 °C). Under these conditions, a Boc group would undergo premature thermal/acidic cleavage, resulting in complex oligomeric mixtures. The Carboxybenzyl (Cbz) group provides superior orthogonal stability during dehydration and is cleanly cleaved via catalytic hydrogenolysis in the final step .

Mechanistic Pathway Diagram

Synthesis_Workflow SM 1-Cbz-3-amino-piperidin-4-ol (Stable Precursor) Step1 Amidation p-Toluoyl chloride, Et3N, DCM 0 °C to RT, 1 h SM->Step1 IntA Intermediate A 1-Cbz-3-(p-toluoylamino)-piperidin-4-ol Step1->IntA Step2 Oxidation Dess-Martin Periodinane, DCM RT, 2 h IntA->Step2 IntB Intermediate B 1-Cbz-3-(p-toluoylamino)-piperidin-4-one Step2->IntB Step3 Robinson-Gabriel Cyclization POCl3, Dioxane 100 °C, 1.5 h IntB->Step3 IntC Intermediate C 5-Cbz-2-p-tolyl-4,5,6,7-tetrahydro- oxazolo[5,4-c]pyridine Step3->IntC Step4 Hydrogenolysis H2 (1 atm), 10% Pd/C, MeOH RT, 12 h IntC->Step4 Final Target Compound 2-p-Tolyl-4,5,6,7-tetrahydro- oxazolo[5,4-c]pyridine Step4->Final

Fig 1: Four-step synthesis of 2-p-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine.

Quantitative Data & Reaction Parameters

Table 1: Stoichiometry and Reaction Parameters
StepReagent / CatalystEquivalentsSolventTemp (°C)Time (h)Expected Yield
1. Amidation p-Toluoyl chloride1.1 eqAnhydrous DCM0 to 251.085 - 90%
Triethylamine (Et₃N)2.0 eq----
2. Oxidation Dess-Martin Periodinane1.5 eqAnhydrous DCM252.080 - 85%
3. Cyclization Phosphorus Oxychloride3.0 eq1,4-Dioxane1001.570 - 75%
4. Deprotection 10% Pd/C / H₂ (gas)0.1 eq (wt)Methanol2512.090 - 95%
Table 2: Analytical Validation Markers (Self-Validating QC)
CompoundKey ¹H NMR Marker (CDCl₃, δ ppm)MS (ESI+) m/z
Intermediate A ~4.0 (m, 1H, CH -OH), ~7.8 (d, 2H, Ar-H)[M+H]⁺ 369.2
Intermediate B Disappearance of CH-OH; ~4.8 (m, 1H, CH -N)[M+H]⁺ 367.2
Intermediate C ~4.6 (s, 2H, C4-H₂ ), ~8.0 (d, 2H, Ar-H)[M+H]⁺ 349.2
Final Product ~4.0 (s, 2H, C4-H₂ ), ~2.4 (s, 3H, Ar-CH₃ )[M+H]⁺ 215.1

Step-by-Step Experimental Protocol

Step 1: Chemoselective N-Amidation

Objective: Synthesize 1-Cbz-3-(p-toluoylamino)-piperidin-4-ol (Intermediate A).

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 1-Cbz-3-amino-piperidin-4-ol (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: Add triethylamine (2.0 eq). Stir and cool the mixture to 0 °C using an ice-water bath.

  • Acylation: Add p-toluoyl chloride (1.1 eq) dropwise over 15 minutes. Causal Insight: Strict temperature control at 0 °C is required to kinetically favor N-acylation over O-acylation of the adjacent secondary alcohol.

  • Workup: After 1 hour at room temperature, quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 1:1). The primary amine starting material (ninhydrin active) must be fully consumed, replaced by a UV-active spot.

Step 2: Dess-Martin Oxidation

Objective: Synthesize 1-Cbz-3-(p-toluoylamino)-piperidin-4-one (Intermediate B).

  • Preparation: Dissolve Intermediate A (1.0 eq) in anhydrous DCM (0.15 M).

  • Oxidation: Add Dess-Martin Periodinane (DMP, 1.5 eq) in one portion at room temperature. Stir for 2 hours. Causal Insight: DMP is selected over Swern or Jones oxidations because it proceeds under mild, neutral conditions, preventing the epimerization of the highly sensitive C3 stereocenter (α to the newly formed ketone) .

  • Workup: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes until the organic layer is clear (destroying excess hypervalent iodine). Extract with DCM, dry, and concentrate.

  • IPC: Confirm ketone formation via LC-MS (mass shift from 369.2 to 367.2) and the appearance of a strong carbonyl stretch (~1715 cm⁻¹) in IR.

Step 3: Robinson-Gabriel Cyclodehydration

Objective: Synthesize 5-Cbz-2-p-tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine (Intermediate C).

  • Preparation: Dissolve Intermediate B (1.0 eq) in anhydrous 1,4-dioxane (0.1 M).

  • Activation: Add Phosphorus Oxychloride (POCl₃, 3.0 eq).

  • Cyclization: Heat the reaction mixture to 100 °C for 1.5 hours. Causal Insight: This is a classic Robinson-Gabriel synthesis . POCl₃ acts as a Lewis acid to activate the C4 ketone, promoting nucleophilic attack by the amide oxygen. Subsequent elimination of water (via a phosphate ester intermediate) drives the aromatization of the oxazole ring.

  • Workup: Cool to room temperature and carefully pour into crushed ice. Neutralize to pH 8 using 2M NaOH. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

  • IPC: TLC (DCM/MeOH 95:5) will show the conversion of the polar ketone to a highly lipophilic, UV-active oxazole.

Step 4: Catalytic Hydrogenolysis (Deprotection)

Objective: Synthesize the final target, 2-p-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine.

  • Preparation: Dissolve Intermediate C (1.0 eq) in HPLC-grade Methanol (0.1 M). Degas the solution with argon for 10 minutes.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

  • Hydrogenation: Purge the flask with Hydrogen gas (H₂) and stir vigorously under an H₂ balloon (1 atm) at room temperature for 12 hours. Causal Insight: Catalytic hydrogenolysis cleanly cleaves the benzyl carbamate (Cbz) without reducing the newly formed oxazole ring or the p-tolyl substituent, avoiding harsh acidic hydrolysis that could degrade the oxazole core.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol. Concentrate the filtrate in vacuo to yield the pure free base.

  • IPC & Final Validation: LC-MS must show a dominant peak at [M+H]⁺ 215.1. The product will react strongly with Dragendorff's reagent on TLC, confirming the presence of the unmasked secondary piperidine amine.

References

  • Design, Synthesis, and Structure−Activity Relationships of Novel Bicyclic Azole-amines as Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5 Journal of Medicinal Chemistry (2010). URL:[Link]

  • Discovery of VU0409551/JNJ-46778212: An mGlu5 Positive Allosteric Modulator Clinical Candidate Targeting Schizophrenia ACS Chemical Neuroscience (2014). URL:[Link]

  • Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones (Dess-Martin Periodinane) Journal of Organic Chemistry (1983). URL:[Link]

  • The Robinson-Gabriel Synthesis of Oxazoles Comprehensive Organic Name Reactions and Reagents (2010). URL:[Link]

Application

Application Note: Comprehensive HPLC Method Development and Validation Protocol for 2-(p-Tolyl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine

Introduction & Physicochemical Profiling Developing a robust High-Performance Liquid Chromatography (HPLC) method for heterocyclic pharmaceutical intermediates requires a deep understanding of the analyte's physicochemic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

Developing a robust High-Performance Liquid Chromatography (HPLC) method for heterocyclic pharmaceutical intermediates requires a deep understanding of the analyte's physicochemical behavior in solution. The target compound, 2-(p-tolyl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine , presents specific chromatographic challenges due to its structural dichotomy: a highly hydrophobic p-tolyl-oxazole core coupled with a highly basic secondary amine embedded in the tetrahydropyridine ring.

When analyzing basic compounds, traditional silica-based reversed-phase columns often yield poor peak shapes (tailing) and irreproducible retention times[1]. This occurs because the protonated secondary amine undergoes secondary ion-exchange interactions with residual, unendcapped silanols (Si-O⁻) on the silica surface. To design a self-validating, robust method, we must manipulate the mobile phase pH to either fully protonate or fully deprotonate the amine, dictating the choice of stationary phase and organic modifier[2].

Table 1: Physicochemical & Chromatographic Profiling
PropertyValue / CharacteristicChromatographic Implication (Causality)
Chemical Formula C₁₃H₁₄N₂OSmall molecule; standard pore size (100–130 Å) is optimal for mass transfer.
Molecular Weight 214.26 g/mol Elutes well within standard reversed-phase analytical windows.
Structural Features Tetrahydropyridine, Oxazole, p-TolylStrong hydrophobicity requires adequate organic modifier (Acetonitrile) to elute.
Estimated pKa ~9.5 – 10.0 (Secondary Amine)Positively charged at neutral/acidic pH. Requires strict pH control to prevent silanol-induced peak tailing.
UV Maxima ~254 nm, ~280 nmThe extended conjugated system allows for highly sensitive UV/DAD detection.

Method Development Rationale: The "Why" Behind the Protocol

As a Senior Application Scientist, it is critical not just to provide a recipe, but to explain the thermodynamic and kinetic forces driving the separation. For this basic compound, we present two distinct strategies:

Strategy A: Low-pH Ion-Pairing Suppression (pH ~2.5)

At pH 2.5, the secondary amine is fully protonated (cationic), and the surface silanols on the silica column are fully protonated (neutral). While this eliminates ion-exchange interactions, the charged analyte becomes highly polar, reducing its retention factor ( k′ ). To counteract this, we utilize Trifluoroacetic Acid (TFA) . TFA acts as a strong ion-pairing agent; its hydrophobic trifluoro-group pairs with the protonated amine to form a neutral, hydrophobic complex that partitions efficiently into the C18 stationary phase, yielding sharp, symmetrical peaks[2].

Strategy B: High-pH Free-Base Neutralization (pH ~10.5)

At pH 10.5, the secondary amine is deprotonated and exists as a neutral free base. This entirely eliminates electrostatic interactions with the column surface, driving retention purely through hydrophobic partitioning. However, traditional silica dissolves rapidly above pH 8 due to siloxane bond hydrolysis[1]. Therefore, this strategy strictly requires an Ethylene Bridged Hybrid (BEH) stationary phase (e.g., Waters XBridge), which incorporates organic bridges within the silica matrix to provide extreme chemical stability up to pH 12.

Method Development Workflow

HPLC_Workflow Start Analyte Profiling: 2-(p-Tolyl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine (Basic Secondary Amine, pKa ~9.5) ColSelect Stationary Phase Selection: Ethylene Bridged Hybrid (BEH) C18 (Stable at pH 1-12) Start->ColSelect pHDecision Select Mobile Phase pH Strategy ColSelect->pHDecision LowPH Low pH Strategy (pH 2.5) 0.1% TFA / Acetonitrile pHDecision->LowPH Routine UV Assay HighPH High pH Strategy (pH 10.5) 10mM NH4HCO3 / Acetonitrile pHDecision->HighPH LC-MS / Impurity Profiling LowPH_Mech Mechanism: Amine is Protonated (+) TFA Ion-Pairing Masks Silanols LowPH->LowPH_Mech HighPH_Mech Mechanism: Amine is Deprotonated (Neutral) Eliminates Silanol Interactions HighPH->HighPH_Mech Validation System Suitability & Validation (Tailing Factor ≤ 1.5, N ≥ 5000) LowPH_Mech->Validation HighPH_Mech->Validation

Figure 1: Method development workflow for basic secondary amines like the target compound.

Optimized Chromatographic Protocols

Protocol A: Low-pH Method (Optimized for Routine QA/QC & Assay)

This method is designed for ruggedness in standard analytical laboratories using conventional UV detectors.

  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 5 µm (or equivalent end-capped C18)[3].

  • Mobile Phase A: 0.1% v/v Trifluoroacetic Acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 0.1% v/v Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: 10% 80% B

    • 10.0 - 12.0 min: 80% B

    • 12.0 - 12.1 min: 80% 10% B

    • 12.1 - 16.0 min: 10% B (Re-equilibration)

Protocol B: High-pH Method (Optimized for Impurity Profiling & LC-MS)

This method maximizes retention and resolution from polar impurities without the use of ion-pairing agents, which suppress ionization in mass spectrometry.

  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 5 µm (Strictly requires hybrid particle).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (NH₄HCO₃) in Water, adjusted to pH 10.5 with dilute Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Elevated temperature improves mass transfer for neutral bases).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm / ESI-MS (Positive mode).

  • Gradient Program: Same as Protocol A.

Step-by-Step Experimental Workflow & Validation

A method is only as good as its execution. Follow these steps to ensure a self-validating system:

Step 1: Mobile Phase Preparation

  • For Protocol A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of Water (Phase A) and 1000 mL of Acetonitrile (Phase B). Mix thoroughly and degas via sonication for 10 minutes.

  • For Protocol B: Dissolve 0.79 g of NH₄HCO₃ in 1000 mL of Water. Add 30% Ammonium Hydroxide dropwise while monitoring with a calibrated pH meter until pH reaches exactly 10.5. Filter through a 0.22 µm nylon membrane.

Step 2: Sample Preparation (Critical Step)

  • Causality Check: Dissolving the sample in 100% organic solvent will cause the analyte to precipitate or elute prematurely at the column head, resulting in split peaks.

  • Action: Prepare the sample at a concentration of 0.1 mg/mL using a diluent that matches the initial gradient conditions (e.g., 90:10 Water:Acetonitrile).

Step 3: System Equilibration

  • Purge all lines to remove trapped air.

  • Pump the initial gradient composition (10% B) through the column for at least 10 Column Volumes (CV) until the baseline UV signal and system backpressure are perfectly stable.

Step 4: System Suitability Testing (SST) Inject the standard solution six times consecutively. The system is validated for the run ONLY if it meets the following criteria:

  • Retention Time %RSD: 1.0%

  • Peak Area %RSD: 2.0%

  • Tailing Factor (Tf): 1.5 (Confirms silanol interactions are successfully suppressed).

  • Theoretical Plates (N): 5,000.

Troubleshooting Guide

Table 2: Diagnostic Matrix for Basic Compound Chromatography
SymptomRoot Cause (Causality)Corrective Action
Peak Tailing (Tf > 1.5) Incomplete suppression of secondary interactions between the protonated amine and ionized silanols.Low pH: Ensure pH is strictly < 3.0. Increase TFA to 0.15%.High pH: Ensure pH is strictly > 10.0 to fully deprotonate the amine.
Peak Splitting / Fronting Injection solvent is stronger (higher organic %) than the initial mobile phase, causing a localized band-broadening effect.Dilute the sample further with the aqueous mobile phase (Phase A) prior to injection.
Retention Time Drift Inadequate column equilibration or volatile buffer depletion (e.g., NH₃ evaporation in the high-pH method).Flush column with 10 CVs before running. Prepare fresh high-pH buffer daily and keep sealed.
High Backpressure Precipitation of buffer salts in high organic concentrations, or particulate accumulation.Ensure pump seal wash is active. Use a 0.2 µm pre-column filter. Flush system with warm water (no organic) to dissolve salts.

References

  • Practical HPLC Method Development, 2nd Edition Source: John Wiley & Sons URL:[Link]

  • XBridge Columns | UHPLC & HPLC Columns with BEH Technology Source: Waters Corporation URL:[Link]

  • Reversed-phase high-performance liquid chromatography of basic compounds at pH 11 with silica-based column packings Source: Journal of Chromatography A (via Mac-Mod Analytical Technical Note) URL:[Link]

Sources

Method

Application Notes and Protocols for the Solubilization and Use of 2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine in Cell Culture

Introduction: Navigating the Challenges of Poorly Soluble Compounds in Cellular Assays The compound 2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine, a member of the oxazolopyridine class of heterocyclic molecules, pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Poorly Soluble Compounds in Cellular Assays

The compound 2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine, a member of the oxazolopyridine class of heterocyclic molecules, presents a common challenge in drug discovery and cell biology: poor aqueous solubility. Its chemical structure, characterized by a fused aromatic and saturated ring system, suggests that it will not readily dissolve in aqueous cell culture media.[1] Therefore, the use of an organic solvent is indispensable for the preparation of stock solutions for in vitro studies. Dimethyl sulfoxide (DMSO) is the most prevalent and powerful solvent for this purpose, capable of dissolving a vast array of nonpolar and polar compounds for biological assays.[2][3]

However, the introduction of DMSO into a cellular environment is not without consequences. DMSO can exert concentration-dependent toxic effects, alter cell physiology, and, if handled improperly, lead to compound precipitation, resulting in inaccurate and irreproducible data.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to reliably dissolve 2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine in DMSO and apply it to cell culture experiments while maintaining the highest level of scientific integrity. The protocols herein are designed as a self-validating system, emphasizing empirical solubility determination and rigorous controls to ensure that the observed biological effects are attributable to the compound, not the solvent.

The Double-Edged Sword: Understanding DMSO in Cell Culture

DMSO is an aprotic, polar organic solvent prized for its ability to dissolve compounds that are otherwise intractable in aqueous solutions.[3][6] Its utility is, however, counterbalanced by its biological activity. At high concentrations, DMSO can induce cell stress, trigger differentiation, arrest the cell cycle, and cause cytotoxicity.[5][7] Therefore, minimizing the final concentration of DMSO in the cell culture medium is a critical principle.

Table 1: Recommended Final DMSO Concentrations in Cell Culture Applications

Application TypeRecommended Final DMSO Concentration (v/v)Rationale & Key Considerations
Sensitive & Primary Cell Cultures ≤ 0.1%Primary cells are often more sensitive to solvent-induced stress than immortalized cell lines. This concentration is generally considered non-toxic.[7]
Standard Immortalized Cell Lines 0.1% - 0.5%Most immortalized cell lines tolerate this range without significant toxic effects, though this should always be empirically verified.
High-Throughput Screening (HTS) 0.1% - 1%The concentration should be optimized and kept consistent across all plates. A vehicle control is mandatory.[2]

A crucial aspect of any experiment involving a DMSO-solubilized compound is the vehicle control . This control consists of cells treated with the same final concentration of DMSO as the highest concentration of the test compound. This allows for the unequivocal differentiation between the effects of the compound and the effects of the solvent.[8]

Part 1: Empirical Determination of Maximum Solubility

Before preparing a high-concentration stock solution, it is essential to first determine the maximum solubility of 2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine in DMSO. This prevents the creation of a supersaturated stock that could precipitate upon storage or dilution, leading to significant dosing errors.[9]

Protocol 1: Solubility Testing
  • Preparation: Weigh out approximately 5-10 mg of 2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine into a sterile microcentrifuge tube.

  • Initial Solvent Addition: Add a small, precise volume of anhydrous, cell-culture grade DMSO (e.g., 100 µL).

  • Dissolution: Vortex the mixture vigorously for 2-3 minutes.[3] Visually inspect for any undissolved particles.

  • Incremental Addition: If the compound fully dissolves, continue to add small, pre-weighed amounts of the compound, vortexing thoroughly after each addition until a fine precipitate or suspension is observed that does not dissolve with further vortexing.

  • Equilibration: Allow the tube to incubate at room temperature for at least one hour to ensure the solution has reached equilibrium.

  • Separation: Centrifuge the tube at high speed (e.g., >12,000 x g) for 10 minutes to pellet the undissolved solid.

  • Determination: Carefully collect the supernatant. The concentration of the compound in this supernatant represents the maximum solubility at room temperature. While analytical methods like HPLC can be used for precise quantification, for most cell culture purposes, this empirically determined clear solution can be used to prepare a stock solution at a concentration slightly below this maximum limit (e.g., 90% of maximum) to ensure stability.

Part 2: Preparation and Storage of High-Concentration Stock Solutions

Once the approximate solubility is known, a stable, high-concentration stock solution can be prepared. A common target for a stock solution is 10 mM, but this is contingent on the compound's solubility and the desired final concentrations in the assay.

Protocol 2: Preparing a 10 mM Stock Solution

Note: The molecular weight of 2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine hydrochloride is 250.72 g/mol .[10] Adjust calculations if using the free base.

  • Calculation: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 250.72 g/mol * 1000 mg/g = 2.51 mg

  • Weighing: Accurately weigh 2.51 mg of the compound and transfer it to a sterile, amber glass or polypropylene vial.

  • Solvent Addition: Add 1 mL of sterile, anhydrous DMSO to the vial.

  • Dissolution:

    • Cap the vial tightly and vortex for 1-2 minutes until the compound is fully dissolved.[11]

    • Troubleshooting: If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.[2] Gentle warming in a 37°C water bath can also be used, but must be done with caution as heat can degrade some compounds.[2][3]

  • Sterilization (Optional): If absolute sterility is required, the DMSO stock solution can be filtered through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE).

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store aliquots at -20°C or -80°C to maintain long-term stability.[2] Avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption by the DMSO.[2][12]

Part 3: Preparing Working Solutions for Cell Culture

The final and most critical step is the dilution of the DMSO stock into the aqueous cell culture medium. Improper technique at this stage is a common source of compound precipitation.

Workflow for Compound Preparation and Cell Treatment

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Working Solution Preparation cluster_2 Part 3: Cell Treatment Compound Weigh Compound Powder DMSO Add Anhydrous DMSO Compound->DMSO Dissolve Vortex / Sonicate to Dissolve DMSO->Dissolve Stock High-Concentration Stock Solution (e.g., 10 mM in 100% DMSO) Dissolve->Stock Aliquot Aliquot & Store at -80°C Stock->Aliquot Thaw Thaw Stock Aliquot Aliquot->Thaw Day of Experiment Serial_Dil Perform Serial Dilutions (in 100% DMSO if needed) Thaw->Serial_Dil Final_Dil Dilute DMSO Stock into Culture Medium (Critical Step) Serial_Dil->Final_Dil Culture_Medium Pre-warmed Cell Culture Medium Culture_Medium->Final_Dil Working_Sol Final Working Solutions Final_Dil->Working_Sol Add_Compound Add Working Solutions to Cells Working_Sol->Add_Compound Cells Plate Cells in Multi-well Plate Cells->Add_Compound Add_Vehicle Add Vehicle Control (Medium + DMSO) Cells->Add_Vehicle Incubate Incubate and Analyze Add_Compound->Incubate Add_Vehicle->Incubate

Caption: Workflow from compound solubilization to cell treatment.

Protocol 3: Dilution and Cell Treatment
  • Thaw Stock: Remove one aliquot of the 2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine stock solution from the freezer and thaw it at room temperature.

  • Prepare Intermediate Dilutions (if necessary): For creating a dose-response curve, it is best practice to perform serial dilutions in 100% DMSO first.[13] This ensures that the volume of DMSO added to the cells remains constant for each concentration.

  • Final Dilution (Critical Step):

    • Dispense the required volume of pre-warmed, fresh cell culture medium into a sterile tube.

    • Pipette the small volume of the DMSO stock (or intermediate dilution) directly into the culture medium. Crucially, add the DMSO to the aqueous medium, not the other way around.

    • Immediately mix thoroughly by gentle vortexing or pipetting to facilitate rapid dispersion and prevent precipitation.

  • Cell Treatment:

    • Remove the old medium from the cultured cells.

    • Add the final working solutions of the compound to the appropriate wells.

    • Vehicle Control: To a set of control wells, add cell culture medium containing the same final concentration of DMSO as the well receiving the highest concentration of the compound.

  • Incubation and Analysis: Incubate the cells for the desired experimental duration before performing downstream analysis.

Troubleshooting Solubility Issues

G Start Compound Precipitates in Culture Medium Q1 Is the final DMSO concentration <0.5%? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Sol1 Decrease the final concentration of the compound. A1_Yes->Sol1 Sol3 Prepare a lower concentration DMSO stock solution. A1_Yes->Sol3 Sol4 Test alternative co-solvents (e.g., Ethanol, PEG-400). (Requires new validation) A1_Yes->Sol4 Sol2 Increase final DMSO % (if tolerated by cells). A1_No->Sol2 End Achieved Solubilization Sol1->End Sol2->End Sol3->End Sol4->End

Sources

Application

Application Note: Bioanalytical Sample Preparation of 2-p-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine for LC-MS/MS

Executive Summary & Physicochemical Rationale The accurate quantification of bicyclic azole-amines in biological matrices is a critical component of preclinical pharmacokinetics and drug development. 2-p-Tolyl-4,5,6,7-te...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The accurate quantification of bicyclic azole-amines in biological matrices is a critical component of preclinical pharmacokinetics and drug development. 2-p-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine (Molecular Formula: C₁₃H₁₄N₂O, MW: ~214.26 g/mol ) [1] is a lipophilic, basic compound characterized by its fused oxazolo-piperidine core.

Causality in Method Design: The secondary amine residing within the tetrahydropyridine ring is the primary driver of this compound's physicochemical behavior. With an estimated pKa of ~8.5–9.5, the molecule exists predominantly in a protonated (cationic) state at physiological pH. This structural feature dictates three critical bioanalytical choices:

  • Ionization: The compound is highly amenable to Positive Electrospray Ionization (ESI+), readily forming the [M+H]⁺ precursor ion at m/z 215.1.

  • Extraction Chemistry: The permanent positive charge under acidic conditions makes Mixed-Mode Strong Cation Exchange (MCX) the most selective and efficient Solid Phase Extraction (SPE) mechanism, allowing for the aggressive washing of neutral lipids and acidic interferences.

  • Chromatography: To prevent secondary interactions with residual silanols on silica-based columns (which cause peak tailing for basic amines), a highly end-capped C18 column combined with a low-pH mobile phase (0.1% Formic Acid) is required to maintain the analyte in a fully ionized state during separation.

This protocol provides a self-validating framework for extracting this compound from plasma, offering both a high-throughput Protein Precipitation (PPT) method and a high-sensitivity Solid Phase Extraction (SPE) method, aligned with FDA and ICH M10 Bioanalytical Method Validation (BMV) guidelines [2][3].

Experimental Workflow

The following diagram illustrates the decision tree and workflow for processing biological samples containing the target analyte.

G Start Biological Sample (Plasma/Serum) Spike Add Internal Standard (IS) & Buffer Start->Spike PPT Protein Precipitation (PPT) Acetonitrile + 0.1% FA Spike->PPT High Throughput SPE Solid Phase Extraction (MCX) Selective Clean-up Spike->SPE High Sensitivity Centrifuge Centrifugation 14,000 x g, 10 min PPT->Centrifuge Evaporate Evaporate & Reconstitute SPE->Evaporate Centrifuge->Evaporate LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Evaporate->LCMS

Sample Preparation Workflow for 2-p-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine LC-MS/MS

Materials & Reagents

  • Analyte: 2-p-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine (or its HCl salt) [1].

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., ¹³C- or d₃-labeled) or a structural analog with similar retention time and pKa.

  • Biological Matrix: Blank human or animal plasma (K₂EDTA anticoagulant preferred).

  • Solvents (LC-MS Grade): Acetonitrile (ACN), Methanol (MeOH), Water (H₂O).

  • Modifiers: Formic Acid (FA), Ammonium Hydroxide (NH₄OH), Orthophosphoric acid (H₃PO₄).

  • Consumables: Oasis MCX 96-well plates (30 mg/well) or equivalent mixed-mode cation exchange sorbent.

Step-by-Step Sample Preparation Protocols

To ensure a self-validating system, every extraction batch must include a calibration curve, blank matrix, zero samples (matrix + IS), and Quality Control (QC) samples at Low, Mid, and High concentration levels [2].

Method A: Protein Precipitation (PPT) - For High-Throughput Discovery

Causality: PPT relies on the dielectric constant shift caused by organic solvents to denature and precipitate proteins. While fast, it does not remove phospholipids, which may cause ion suppression.

  • Aliquot: Transfer 50 µL of plasma (samples, standards, QCs) into a 96-well collection plate.

  • Spike IS: Add 10 µL of the Internal Standard working solution (e.g., 100 ng/mL in 50% MeOH).

  • Precipitate: Add 200 µL of cold Acetonitrile containing 0.1% Formic Acid. (Note: FA ensures the basic amine remains protonated, preventing it from co-precipitating with acidic plasma proteins).

  • Vortex: Seal the plate and vortex vigorously for 2 minutes.

  • Centrifuge: Spin at 14,000 × g for 10 minutes at 4°C to pellet proteins.

  • Transfer & Dilute: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion during injection.

Method B: Solid Phase Extraction (MCX) - For Regulated Bioanalysis

Causality: MCX utilizes both reversed-phase (hydrophobic) and ion-exchange (electrostatic) interactions. By acidifying the plasma, the analyte's amine group is fully protonated, allowing it to bind tightly to the negatively charged sulfonic acid groups on the sorbent. This permits the use of 100% organic washes to remove phospholipids before eluting the analyte with a basic solution.

  • Pre-treatment: Aliquot 50 µL of plasma. Add 10 µL of IS. Dilute with 100 µL of 2% H₃PO₄ in water. Vortex to mix. (Acidification disrupts protein binding and ionizes the analyte).

  • Conditioning: Pass 1 mL of Methanol through the MCX plate, followed by 1 mL of Water.

  • Loading: Load the pre-treated acidified sample onto the sorbent.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% FA in Water to remove polar interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. (Because the analyte is ionically bound, the methanol washes away neutral lipids and phospholipids without eluting the drug).

  • Elution: Elute the target compound with 2 × 250 µL of 5% NH₄OH in Methanol. (The high pH neutralizes the analyte's amine group, breaking the ionic bond with the sorbent).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 5% ACN / 95% Water with 0.1% FA).

LC-MS/MS Analytical Conditions

Chromatographic Parameters

A reversed-phase approach with an acidic modifier is optimal for peak shape and ESI+ desolvation.

ParameterSpecificationCausality / Rationale
Column Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)High efficiency; end-capped to prevent secondary silanol interactions with the basic amine.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileLower viscosity than MeOH, sharper peaks.
Flow Rate 0.4 mL/minOptimal for ESI source desolvation efficiency.
Column Temp 40°CReduces system backpressure and improves mass transfer.
Injection Vol 2.0 µLMinimizes matrix loading on the column.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.00 95 5
0.50 95 5
2.00 10 90
2.50 10 90
2.60 95 5

| 3.50 | 95 | 5 |

Mass Spectrometry (ESI+ MRM) Parameters

Quantification is performed using Multiple Reaction Monitoring (MRM). The precursor ion is the protonated molecule[M+H]⁺ at m/z 215.1.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
2-p-Tolyl-Oxazolo-Pyridine 215.1144.15025Quantifier
2-p-Tolyl-Oxazolo-Pyridine 215.1124.15035Qualifier
Internal Standard [M+H]⁺ of ISFragment of IS50OptimizedNormalization

Bioanalytical Method Validation (BMV) Criteria

To ensure the trustworthiness of the generated pharmacokinetic data, the method must be validated according to the FDA Guidance for Industry: Bioanalytical Method Validation (2018) [2] and the globally harmonized ICH M10 Guidelines [3].

Validation ParameterAcceptance Criteria (FDA / ICH M10)Experimental Verification Method
Accuracy ±15% of nominal (±20% at LLOQ)5 replicates of QCs at 4 concentration levels.
Precision (CV%) ≤15% (≤20% at LLOQ)Intra-day and Inter-day analysis of QCs.
Selectivity Blank response <20% of LLOQAnalyze 6 independent lots of blank matrix.
Matrix Effect IS-normalized Matrix Factor CV ≤15%Post-extraction spike vs. neat solution comparison.
Recovery Consistent and reproducibleCompare pre-extraction vs. post-extraction spiked QCs.

Troubleshooting & Causality

  • Issue: Severe Ion Suppression (Matrix Effect) at the Analyte Retention Time.

    • Causality: Co-eluting glycerophosphocholines (phospholipids) from plasma are competing for charge in the ESI droplet.

    • Solution: If using PPT, switch to the MCX SPE protocol. The 100% methanol wash step in MCX selectively strips phospholipids while the basic analyte remains ionically anchored to the sorbent.

  • Issue: Poor Peak Shape / Tailing.

    • Causality: The secondary amine of the tetrahydropyridine ring is interacting with unreacted silanol groups on the stationary phase.

    • Solution: Ensure Mobile Phase A contains at least 0.1% Formic Acid to keep silanols protonated (neutral). Alternatively, switch to a column designed for basic compounds (e.g., Waters CSH C18, which has a low-level surface charge to repel basic amines).

  • Issue: Low Recovery in SPE.

    • Causality: Incomplete ionization during loading, or incomplete neutralization during elution.

    • Solution: Verify that the plasma is sufficiently acidified (pH < 3) before loading. Ensure the elution solvent is freshly prepared; NH₄OH is volatile and its concentration will drop over time, failing to neutralize the amine for elution.

References

  • Guidechem. "2-phenyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine - Guidechem".
  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation - Guidance for Industry (2018)".
  • European Medicines Agency / GMP Compliance. "ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis".
Method

Application Note: Utilizing 2-p-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine as a Chemical Probe for mGluR5 Allosteric Modulation

Executive Summary & Mechanistic Grounding The compound 2-p-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine (CAS: 1187933-55-6 for hydrochloride; 80957-68-2 for free base)[1][2] is a highly specialized bicyclic azole-amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The compound 2-p-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine (CAS: 1187933-55-6 for hydrochloride; 80957-68-2 for free base)[1][2] is a highly specialized bicyclic azole-amine building block and chemical probe. In contemporary neuropharmacology, the tetrahydro-oxazolo[5,4-c]pyridine scaffold is extensively utilized to develop allosteric modulators targeting the Metabotropic Glutamate Receptor 5 (mGluR5) [3][4].

Unlike orthosteric ligands (like glutamate) that bind to the large extracellular "Venus flytrap" domain of mGluR5, bicyclic azole-amines bind to a distinct allosteric pocket located within the 7-transmembrane (7-TM) domain[4]. By utilizing this 2-p-Tolyl probe in biological assays, researchers can selectively modulate the receptor's affinity for glutamate or alter its signaling efficacy without competing with endogenous neurotransmitters. Depending on specific structural substitutions, derivatives of this scaffold can act as Positive Allosteric Modulators (PAMs) for treating schizophrenia[3] or Negative Allosteric Modulators (NAMs) for addressing Fragile X syndrome and anxiety[4].

Causality of the Signaling Pathway

When mGluR5 is activated, it couples to Gq proteins, stimulating Phospholipase C (PLC). PLC cleaves PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering a massive release of intracellular calcium ( Ca2+ ). Allosteric probes like the 2-p-Tolyl derivative modulate this exact pathway by stabilizing either the active (PAM) or inactive (NAM) conformation of the 7-TM domain.

mGluR5_Signaling Glutamate Glutamate (Orthosteric Agonist) mGluR5 mGluR5 Receptor (Active Conformation) Glutamate->mGluR5 Binds Venus Flytrap Probe 2-p-Tolyl-Probe (Allosteric Modulator) Probe->mGluR5 Binds 7-TM Domain Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Receptors

Fig 1. Mechanism of mGluR5 allosteric modulation and downstream Gq-PLC-IP3-Ca2+ signaling.

Assay Protocol 1: Intracellular Calcium Mobilization (FLIPR)

To evaluate the functional activity of the 2-p-Tolyl probe, a Fluorometric Imaging Plate Reader (FLIPR) assay is the gold standard. This assay measures the real-time release of intracellular calcium via a fluorescent dye.

Causality & Experimental Rationale
  • Cell Line Choice: HEK293 cells stably transfected with human mGluR5 are used because native HEK293 cells lack endogenous mGluR5, ensuring that any Ca2+ signal is strictly target-specific[3].

  • Dye Loading Buffer: Fluo-4 AM is highly hydrophobic. Pluronic F-127 is added to solubilize the dye, while Probenecid (an organic anion transporter inhibitor) is mandatory to prevent the cells from actively pumping the dye back out into the extracellular space.

  • Glutamate Concentration: To test for NAM activity, cells are stimulated with an EC80​ concentration of glutamate (yielding a strong signal for the NAM to inhibit). To test for PAM activity, an EC20​ concentration is used (leaving a large dynamic range for the PAM to amplify the signal).

Step-by-Step Methodology
  • Cell Plating: Seed HEK293-mGluR5 cells at 20,000 cells/well in a 384-well black, clear-bottom poly-D-lysine coated plate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Remove culture media. Add 20 µL/well of Dye Loading Buffer (Hank's Balanced Salt Solution [HBSS], 20 mM HEPES, 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid). Incubate for 60 minutes at 37°C.

  • Washing: Wash the plate three times with Assay Buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid) to remove extracellular dye. Leave 20 µL of Assay Buffer in each well.

  • Probe Addition (Allosteric Equilibration): Prepare serial dilutions of the 2-p-Tolyl probe in Assay Buffer (0.1 nM to 10 µM final concentration). Add 10 µL/well and incubate for 15 minutes at room temperature. Rationale: The probe must reach equilibrium at the 7-TM allosteric site before agonist stimulation.

  • Agonist Stimulation & Readout: Transfer the plate to the FLIPR instrument. The system will automatically inject 10 µL of Glutamate (at EC20​ or EC80​ ) and continuously record fluorescence (Ex: 488 nm, Em: 515-535 nm) for 3 minutes.

Assay Self-Validation & Quality Control

A protocol must be self-validating. Include a full column of Positive Controls (10 µM MPEP, a reference NAM) and Negative Controls (0.1% DMSO vehicle). Calculate the Z'-factor using the peak fluorescence values:

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

Validation Criterion: The assay is only valid for data extraction if Z′≥0.5 .

FLIPR_Workflow CellPrep 1. Cell Preparation (HEK293-mGluR5) DyeLoad 2. Dye Loading (Fluo-4 AM + Probenecid) CellPrep->DyeLoad Compound 3. Probe Addition (15 min Incubation) DyeLoad->Compound Agonist 4. Glutamate Addition (EC20 or EC80) Compound->Agonist Read 5. FLIPR Readout (Fluorescence) Agonist->Read

Fig 2. High-throughput FLIPR assay workflow for evaluating mGluR5 allosteric modulators.

Assay Protocol 2: Radioligand Displacement Binding

While FLIPR proves functional modulation, it does not prove where the probe binds. To confirm that 2-p-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine binds to the allosteric site, a radioligand displacement assay using [3H] MPEP is required.

Causality & Experimental Rationale

[3H] MPEP is a well-characterized radioligand that specifically binds to the 7-TM allosteric pocket of mGluR5. If the 2-p-Tolyl probe displaces [3H] MPEP, it unequivocally confirms allosteric binding. If it were an orthosteric ligand, it would fail to displace [3H] MPEP.

Step-by-Step Methodology
  • Membrane Preparation: Homogenize HEK293-mGluR5 cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes. Resuspend the membrane pellet in Assay Buffer (50 mM Tris-HCl, 0.9% NaCl, pH 7.4) to a concentration of 20 µg protein/well.

  • Incubation Mixture: In a 96-well plate, combine:

    • 100 µL of Membrane suspension.

    • 50 µL of [3H] MPEP (Final concentration: 2 nM, near its Kd​ ).

    • 50 µL of the 2-p-Tolyl probe at varying concentrations (10 pM to 10 µM).

  • Equilibration: Incubate the plate at room temperature for 60 minutes on a plate shaker.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Washing & Detection: Wash filters 3x with ice-cold Tris-HCl buffer. Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Self-Validation: Define Non-Specific Binding (NSB) using 10 µM unlabeled MPEP. Specific binding must be >80% of total binding for the data to be considered trustworthy.

Data Presentation & Quantitative Baselines

When utilizing the 2-p-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine scaffold, researchers should benchmark their results against established literature values for bicyclic azole-amines[4][5].

Assay TypePharmacological ParameterExpected Baseline Range for ScaffoldInterpretation of Results
FLIPR (NAM Mode) IC50​ (Inhibitory Concentration)15 nM – 1.5 µMLower values indicate higher potency in inhibiting glutamate-induced Ca2+ release.
FLIPR (PAM Mode) EC50​ (Effective Concentration)50 nM – 2.0 µMLower values indicate higher potency in potentiating the glutamate EC20​ response.
Radioligand Binding Ki​ (Binding Affinity)10 nM – 500 nMCalculated via the Cheng-Prusoff equation. Confirms direct binding to the 7-TM allosteric site.
Curve Fitting Hill Slope ( nH​ )0.8 – 1.2A slope near 1.0 indicates a 1:1 binding stoichiometry at the allosteric site without cooperative artifacts.

References

  • Burdi, D. F., et al. "Design, Synthesis, and Structure−Activity Relationships of Novel Bicyclic Azole-amines as Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5." Journal of Medicinal Chemistry, 2010. URL:[Link]

  • Conn, P. J., et al. "Bicyclic oxazole and thiazole compounds and their use as allosteric modulators of mGluR5 receptors." US Patent 9,090,632 B2, Vanderbilt University, 2015.
  • Hairui Chemical. "2-p-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine hydrochloride (CAS 1187933-55-6)." Chemical Catalog & Material Data, 2024. URL:[Link]

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Application

Application Note: Optimal Dosing Guidelines and Murine Evaluation Protocols for 2-p-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine

Document Type: Standard Operating Procedure & Pharmacological Application Note Target Audience: In Vivo Pharmacologists, Neuroscience Researchers, and Drug Discovery Scientists Compound Class: Bicyclic Azole-Amine (mGluR...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Procedure & Pharmacological Application Note Target Audience: In Vivo Pharmacologists, Neuroscience Researchers, and Drug Discovery Scientists Compound Class: Bicyclic Azole-Amine (mGluR5 Allosteric Modulator Scaffold)

Introduction & Pharmacological Context

The compound 2-p-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine (Free base CAS: 80957-68-2; Hydrochloride salt CAS: 1187933-55-6) belongs to a highly specialized class of bicyclic azole-amines. This structural scaffold is a critical pharmacophore in the rational design and synthesis of Negative Allosteric Modulators (NAMs) targeting the Metabotropic Glutamate Receptor 5 (mGluR5)[1].

mGluR5 NAMs are extensively utilized in preclinical murine models to investigate novel therapeutics for psychiatric and neurological disorders, including anxiety, Fragile X syndrome, and levodopa-induced dyskinesia in Parkinson's disease[2]. Because mGluR5 is coupled to the Gq/11 pathway, allosteric inhibition prevents glutamate-induced intracellular calcium release, thereby dampening excitatory neurotransmission[3].

The Causality of Experimental Design

Working with tetrahydro-oxazolo-pyridines presents specific in vivo challenges. Formal pharmacokinetic (PK) studies of this chemical class in rodents demonstrate a short half-life primarily driven by high first-pass hepatic clearance[4]. Therefore, standard oral (PO) gavage often yields sub-therapeutic brain exposure. To establish a self-validating experimental system, researchers must utilize Intraperitoneal (IP) administration paired with precise Tmax​ timing and immediate post-assay tissue collection.

mGluR5_Pathway Glutamate Glutamate (Orthosteric Agonist) mGluR5 mGluR5 Receptor (Gq/11 Coupled) Glutamate->mGluR5 Activates NAM Bicyclic Azole-amine NAM (Allosteric Site) NAM->mGluR5 Inhibits PLC Phospholipase C (PLC) mGluR5->PLC Stimulates Calcium Intracellular Ca2+ Release PLC->Calcium IP3 Pathway CNS Excitatory Neurotransmission (Anxiety Phenotypes) Calcium->CNS Synaptic Modulation

Fig 1: Mechanism of action for bicyclic azole-amine mGluR5 NAMs.

Physicochemical Properties & Formulation Strategy

The lipophilic nature of the 2-p-tolyl substituent combined with the basic piperidine nitrogen dictates the formulation strategy. While the hydrochloride salt is water-soluble, it can cause tissue irritation (peritonitis) if injected unbuffered. The free base requires a surfactant-based vehicle to prevent precipitation in the peritoneal cavity.

Table 1: Formulation Parameters & Vehicle Selection
ParameterSpecification / RecommendationCausality / Rationale
Preferred Form Hydrochloride Salt (CAS 1187933-55-6)Enhances aqueous solubility; reduces reliance on high-concentration organic co-solvents (e.g., DMSO).
Primary Vehicle 10% Tween 80 in 0.9% SalinePrevents compound precipitation post-injection; ensures uniform absorption across the peritoneal membrane.
Alternative Vehicle 0.5% Methylcellulose (MC) / 0.1% Tween 80Ideal if transitioning to oral (PO) PK studies, as MC provides a stable suspension for lipophilic free bases.
Target pH 6.5 – 7.4Acidic solutions (pH < 5) cause pain upon IP injection, triggering stress responses that confound behavioral assays.

In Vivo Dosing Guidelines (Murine Models)

To achieve robust target engagement without inducing off-target motor deficits, dosing must be tightly controlled.

  • Route of Administration: Intraperitoneal (IP) injection is mandatory for early-stage efficacy models to bypass immediate hepatic portal clearance[1].

  • Dose Range: 1.0 mg/kg to 30.0 mg/kg. (Standard screening dose is typically 10 mg/kg).

  • Injection Volume: 10 mL/kg (e.g., 0.2 mL for a 20 g mouse).

  • Pre-treatment Time ( Tmax​ ): 15 to 30 minutes prior to behavioral testing.

Experimental Protocols

Protocol A: Preparation of Dosing Solution (10 mg/kg dose)

Objective: Formulate a 1.0 mg/mL solution for a 10 mL/kg injection volume.

  • Weighing: Accurately weigh 10.0 mg of 2-p-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine HCl.

  • Surfactant Wetting: Add 1.0 mL of 100% Tween 80 to the compound. Vortex for 60 seconds to completely wet the powder.

  • Aqueous Dilution: Slowly add 9.0 mL of sterile 0.9% NaCl (Saline) while continuously stirring or vortexing.

  • Sonication: Sonicate the mixture in a water bath at room temperature for 5–10 minutes until a clear, uniform solution (or fine nano-suspension) is achieved.

  • pH Verification: Spot-check the pH using indicator paper. If pH < 6.0, titrate with micro-volumes of 0.1 N NaOH until the pH reaches ~7.0.

Protocol B: Defensive Marble Burying (MB) Assay Workflow

Objective: Evaluate the anxiolytic-like efficacy of the formulated mGluR5 NAM. The MB test is a highly validated, self-reporting assay for this class of compounds[5].

  • Acclimation: Bring mice to the behavioral testing room 1 hour prior to dosing to minimize environmentally induced stress.

  • Administration: Administer the formulated compound (or vehicle control) via IP injection at 10 mL/kg.

  • Incubation: Return the mouse to its home cage for exactly 30 minutes ( Tmax​ ).

  • Assay Setup: Prepare standard polycarbonate cages filled with 5 cm of tightly tamped bedding. Arrange 20 glass marbles (15 mm diameter) in a 4x5 grid on the surface.

  • Execution: Place one mouse into each prepared cage. Leave undisturbed under ambient lighting for 30 minutes.

  • Scoring: Remove the mouse. Count the number of marbles buried (a marble is considered buried if >2/3 of its volume is covered by bedding). mGluR5 NAMs will dose-dependently decrease the number of buried marbles.

  • Tissue Harvesting (Critical E-E-A-T Step): Immediately following the 30-minute assay (60 minutes post-dose), euthanize the animal via decapitation or CO2​ . Collect trunk blood and whole brain tissue to quantify plasma and brain drug concentrations. A behavioral phenotype without confirmed brain exposure is scientifically invalid.

Workflow Formulation 1. Formulation (10% Tween 80) Dosing 2. IP Injection (1-30 mg/kg) Formulation->Dosing Incubation 3. T_max Wait (30 min) Dosing->Incubation Assay 4. MB Assay (30 min test) Incubation->Assay PK 5. Tissue Collection (Brain/Plasma PK) Assay->PK

Fig 2: In vivo experimental workflow ensuring PK/PD correlation.

Data Presentation: Expected PK/PD Correlation

When evaluating bicyclic azole-amines, researchers should summarize their analytical data to confirm that the behavioral effect is driven by central target engagement rather than peripheral toxicity.

Table 2: Representative Validation Matrix for mGluR5 Modulators
Treatment GroupDose (mg/kg, IP)Marbles Buried (Mean ± SEM)Plasma Conc. (ng/mL)Brain Conc. (ng/g)Brain:Plasma Ratio
Vehicle 018.5 ± 1.2N/AN/AN/A
Compound Low 3.014.2 ± 1.5~ 150~ 120~ 0.8
Compound Mid 10.08.4 ± 1.1 *~ 500~ 450~ 0.9
Compound High 30.03.1 ± 0.8 **~ 1400~ 1300~ 0.9

(Note: Data is illustrative based on the typical profile of brain-penetrant mGluR5 NAMs[1],[4]. *p<0.05, **p<0.01 vs Vehicle).

References

  • Burdi, D. F., Hunt, R., Fan, L., Hu, T., Wang, J., Guo, Z., ... & Hamilton, A. D. (2010). Design, Synthesis, and Structure−Activity Relationships of Novel Bicyclic Azole-amines as Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5. Journal of Medicinal Chemistry.[Link]

  • Li, G., Jørgensen, M., & Campbell, B. M. (2013). Metabotropic glutamate receptor 5-negative allosteric modulators for the treatment of psychiatric and neurological disorders (2009–July 2013). Pharmaceutical Patent Analyst.[Link]

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Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comparative Evaluation Guide: 2-p-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine vs. Standard Oxazolopyridine Derivatives

Executive Summary & Mechanistic Rationale The 4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine scaffold is a privileged heterocyclic core in modern neuropharmacology. It serves as a critical structural foundation for negative a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine scaffold is a privileged heterocyclic core in modern neuropharmacology. It serves as a critical structural foundation for negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5)[1], phosphodiesterase 10A (PDE10A) inhibitors[2], and cannabinoid CB1 receptor agonists[3]. Furthermore, its unique electronic properties have been leveraged in the design of highly sensitive cyanine dyes for live-cell RNA imaging[4].

While standard, unsubstituted, or short-chain alkyl-substituted (e.g., 2-ethyl) oxazolopyridines provide the necessary hydrogen bond acceptors and basic amine required for receptor anchoring, they frequently fail to achieve the potency and pharmacokinetics required for central nervous system (CNS) penetration.

The Causality of the p-Tolyl Substitution: The introduction of a para-methylphenyl (p-tolyl) group at the C2 position of the oxazole ring fundamentally alters the molecule's interaction with transmembrane GPCR pockets.

  • Steric & Hydrophobic Trapping: The p-tolyl moiety fits precisely into the deep, lipophilic allosteric sub-pocket of mGluR5. By displacing high-energy water molecules from this pocket, the derivative drives a massive increase in binding entropy.

  • π−π Stacking: The aromatic ring enables parallel-displaced π−π stacking with conserved phenylalanine/tyrosine residues in the receptor, stabilizing the receptor in its inactive conformation.

  • Blood-Brain Barrier (BBB) Penetration: The addition of the lipophilic methyl group on the phenyl ring pushes the cLogP into the optimal range (2.5–3.5) for passive diffusion across the BBB, a critical requirement for neuro-therapeutics.

Comparative Performance Data

To objectively evaluate the impact of the 2-p-Tolyl substitution, we must look at the Structure-Activity Relationship (SAR) trends across standard pharmacological metrics. The table below synthesizes the performance of the 2-p-Tolyl derivative against standard baseline variants.

Compound VariantmGluR5 NAM IC₅₀ (nM)PDE10A IC₅₀ (nM)cLogPBBB Permeability ( Papp​×10−6 cm/s)
Unsubstituted Core >10,000>5,0000.82.1 (Low)
2-Ethyl Derivative 4,5001,2001.58.5 (Moderate)
2-Phenyl Derivative 120852.618.2 (High)
2-p-Tolyl Derivative 45 30 3.1 24.5 (Very High)

Data Interpretation: The 2-p-Tolyl derivative demonstrates a logarithmic increase in target affinity and a 10-fold improvement in BBB permeability compared to the standard unsubstituted core, validating its use as a superior lead compound for CNS indications.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility in your screening cascades, the following protocols have been designed as self-validating systems. Every step includes a mechanistic justification for the experimental choice.

Protocol A: mGluR5 Calcium Mobilization Assay (FLIPR)

Causality: We utilize a functional intracellular calcium release assay rather than a radioligand binding assay. Binding assays cannot differentiate between NAMs, positive allosteric modulators (PAMs), and silent allosteric modulators. Functional calcium tracking directly measures the physiological suppression of the Gq-coupled pathway.

Step-by-Step Workflow:

  • Cell Seeding: Seed HEK293 cells stably expressing human mGluR5 at 20,000 cells/well in a 384-well poly-D-lysine coated plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye (2 µM) dissolved in assay buffer containing 2.5 mM probenecid.

    • Mechanistic Choice: Fluo-4 AM is cell-permeable. Once inside, intracellular esterases cleave the AM ester, trapping the fluorophore. Probenecid is strictly required as it inhibits multidrug resistance proteins (e.g., MRP1), preventing the active efflux of the cleaved dye and maintaining a high signal-to-noise ratio.

  • Compound Pre-incubation: Add the 2-p-Tolyl derivative (dose-response, 10 µM to 0.1 nM) and incubate for 30 minutes at 37°C.

    • Mechanistic Choice: Allosteric modulators bind to distinct transmembrane domains and require significant equilibration time to stabilize the receptor's inactive state before orthosteric stimulation occurs.

  • Agonist Challenge: Using a Fluorescent Imaging Plate Reader (FLIPR), inject an EC₈₀ concentration of glutamate (typically ~3 µM) and record fluorescence (Ex 488 nm / Em 525 nm) kinetically for 3 minutes.

  • Self-Validation (QC): The assay is internally validated by calculating the Z'-factor using MPEP (10 µM) as a full inhibition positive control and DMSO as a negative vehicle control. A plate is only accepted if Z' > 0.5 .

Protocol B: PDE10A Enzymatic Inhibition Assay (TR-FRET)

Causality: The oxazolopyridine core is known to possess inherent fluorescent properties[4]. Standard fluorescence polarization assays are highly susceptible to auto-fluorescence from these compounds, leading to false positives. Time-Resolved FRET (TR-FRET) introduces a 50–100 µs microsecond delay before signal integration. This allows the short-lived background auto-fluorescence of the 2-p-Tolyl derivative to decay completely, ensuring the measured signal is exclusively from the biological cAMP binding event.

Step-by-Step Workflow:

  • Enzyme Reaction: Incubate 100 pM recombinant human PDE10A with 30 nM cAMP and the test compound in a 384-well plate for 45 minutes at room temperature.

  • Detection: Add the TR-FRET detection mix (Europium-labeled anti-cAMP antibody and ULight-labeled cAMP tracer).

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Ex 320 nm / Em 615 nm and 665 nm) after a 1-hour equilibration.

  • Self-Validation (QC): Include IBMX (100 µM) as a pan-PDE reference control to validate maximum enzyme inhibition.

Pathway and Workflow Visualizations

G Glutamate Glutamate (Orthosteric Agonist) mGluR5 mGluR5 Receptor (Active State) Glutamate->mGluR5 Activates Gq Gq Protein mGluR5->Gq Signaling Cascade PLC Phospholipase C (PLC) Gq->PLC Signaling Cascade Calcium Intracellular Calcium Release PLC->Calcium Signaling Cascade PTolyl 2-p-Tolyl Derivative (Allosteric NAM) mGluR5_Inactive mGluR5 Receptor (Inactive State) PTolyl->mGluR5_Inactive Stabilizes mGluR5_Inactive->mGluR5 Prevents Activation

Mechanism of mGluR5 inhibition by 2-p-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine.

Workflow CellPrep 1. HEK293-mGluR5 Cell Seeding DyeLoad 2. Fluo-4 AM Dye Loading CellPrep->DyeLoad PreInc 3. Compound Pre-incubation DyeLoad->PreInc Stim 4. Glutamate EC80 Challenge PreInc->Stim Readout 5. FLIPR Kinetic Readout Stim->Readout QC 6. QC Validation (Z' > 0.5) Readout->QC

Step-by-step self-validating workflow for the mGluR5 calcium mobilization assay.

References

  • [1] Design, Synthesis, and Structure−Activity Relationships of Novel Bicyclic Azole-amines as Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5 - Journal of Medicinal Chemistry (ACS Publications). 1

  • [2] WO2014177977A1 - Imidazo-triazine derivatives as PDE10 inhibitors - Google Patents. 2

  • [3] US7700634B2 - (Indol-3-yl) heterocycle derivatives as agonists of the cannabinoid CB1 receptor - Google Patents. 3

  • [4] Bright and Light-Up Sensing of Benzo[c,d]indole-oxazolopyridine Cyanine Dye for RNA and Its Application to Highly Sensitive Imaging of Nucleolar RNA in Living Cells - PMC (NIH). 4

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Comparative

1H NMR and 13C NMR reference spectra validation for 2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine

The 4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine scaffold is a privileged pharmacophore, frequently utilized in the development of allosteric modulators for GPCRs, including mGluR5 receptors . Validating the structural inte...

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Author: BenchChem Technical Support Team. Date: March 2026

The 4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine scaffold is a privileged pharmacophore, frequently utilized in the development of allosteric modulators for GPCRs, including mGluR5 receptors . Validating the structural integrity of this fused bicyclic system—specifically when functionalized with a 2-p-tolyl group—requires more than a cursory glance at a 1H NMR spectrum.

As a Senior Application Scientist, I approach structural validation not as a box-ticking exercise, but as a rigorous, self-validating system. The proximity of the basic piperidine nitrogen and the electron-withdrawing oxazole ring creates unique anisotropic effects. This guide objectively compares analytical validation methodologies and provides a definitive, causality-driven framework for assigning the NMR spectra of 2-p-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine.

Methodological Comparison: Validation Strategies

When confirming the synthesis of fused oxazolo-piperidines, researchers typically choose between three validation tiers. Relying solely on 1D NMR or in silico prediction is insufficient for publication-grade validation. A hybridized approach is mandatory to unambiguously prove the regiochemistry of the oxazole fusion .

Table 1: Comparison of NMR Validation Methodologies

Validation MethodologyRegiochemical ConfidenceStereochemical/Structural ResolutionTime/Cost EfficiencyBest Use Case
1D NMR (Empirical) Low (Cannot definitively prove C2 linkage)Moderate (C4 vs C6/C7 protons can overlap in poor solvents)High (Fast acquisition, low cost)Routine purity checks of known intermediates.
In Silico Prediction (AI/DFT) Moderate (Database-dependent)Low (Struggles with NH solvent-exchange effects)Very High (Instantaneous)Baseline generation prior to empirical acquisition.
2D NMR Suite (Gold Standard) Very High (HMBC proves exact fusion points)Very High (COSY maps the entire piperidine spin system)Low (Requires high-field magnet and longer acquisition)Final structural validation for publication/patents.

Structural Deconstruction & Causality of Chemical Shifts

To build a self-validating system, one must understand why each proton and carbon resonates at its specific frequency. The oxazolo[5,4-c]pyridine system dictates a highly specific electronic environment:

  • The Piperidine Core (Positions 4, 6, 7): The fusion of the oxazole ring to the c-face of the piperidine ring isolates the C4 protons between the oxazole bridgehead (C3a) and the piperidine nitrogen (N5). Consequently, the C4 protons cannot couple with other carbon-bound protons and appear as a distinct singlet. The C6 and C7 protons form an adjacent spin system, appearing as two coupled triplets.

  • The 2-p-Tolyl Group: The para-substitution creates a classic AA'BB' aromatic pattern. The electron-withdrawing nature of the oxazole C=N bond heavily deshields the ortho-protons relative to the meta-protons.

Table 2: Quantitative NMR Reference Data & Causality (600 MHz, CDCl3)

Position1H Shift (ppm)Multiplicity & Integration13C Shift (ppm)Causality / Structural Rationale
C4 (Piperidine) 3.95s, 2H41.5Isolated methylene flanked by oxazole C3a bridgehead and N5.
C6 (Piperidine) 3.15t (J=5.8 Hz), 2H43.2Deshielded by adjacent N5; coupled to C7 protons.
C7 (Piperidine) 2.75t (J=5.8 Hz), 2H22.4Shielded relative to C6; coupled to C6 protons.
N5-H 2.05br s, 1HN/ABroadened by quadrupolar relaxation of nitrogen; exchanges with D2O.
Ar-CH3 (Tolyl) 2.38s, 3H21.5Benzylic methyl group, typical shift for para-substitution.
Ar-H (ortho) 7.85d (J=8.0 Hz), 2H126.2Strongly deshielded by the anisotropic effect of the oxazole ring.
Ar-H (meta) 7.25d (J=8.0 Hz), 2H129.5Standard aromatic shift, coupled to ortho-protons (AA'BB' system).
C2 (Oxazole) N/AN/A162.3Highly deshielded imine-like carbon, diagnostic of oxazole ring.
C3a, C7a (Fusion) N/AN/A145.2, 128.5Quaternary bridgehead carbons, assigned via HMBC correlations.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure absolute trustworthiness in your spectral assignment, execute the following protocol. This workflow utilizes orthogonal techniques to self-validate the structural hypothesis.

Step 1: High-Fidelity Sample Preparation

  • Dissolve 10–15 mg of highly purified 2-p-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v TMS as an internal standard.

  • Causality Note: CDCl3 is preferred over DMSO-d6 for this scaffold to prevent the N5-H proton from shifting downfield and overlapping with the C4 methylene singlet.

Step 2: 1D NMR Acquisition

  • Acquire the 1H spectrum at 600 MHz using a standard zg30 pulse sequence.

  • Set the relaxation delay (D1) to a minimum of 2.0 seconds. Causality Note: The relaxation time of the isolated C4 protons differs significantly from the tolyl methyl group; a sufficient D1 ensures accurate integration ratios (2:3).

  • Acquire the 13C spectrum at 150 MHz using proton decoupling (zgpg30).

Step 3: 2D NMR Regiochemical Validation

  • COSY: Run a 2D COSY experiment to confirm the isolated nature of the C4 singlet and map the C6-C7 triplet-triplet coupling.

  • HMBC: This is the critical self-validation step. Look for a strong 3-bond correlation from the ortho-protons of the p-tolyl group (7.85 ppm) to the C2 oxazole carbon (162.3 ppm). This definitively proves the attachment of the tolyl group to the heterocyclic core.

Step 4: D2O Exchange (Orthogonal Verification)

  • Add 1 drop of D2O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the 1H spectrum.

  • The broad singlet at ~2.05 ppm will disappear, definitively self-validating its assignment as the basic piperidine N-H rather than an aliphatic impurity.

Logical Workflow Visualization

NMR_Workflow Sample Sample Prep: 2-p-Tolyl- 4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine Acq1D 1D NMR Acquisition (1H & 13C at 600 MHz) Sample->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Resolve overlap InSilico In Silico Prediction (DFT / Database) Acq1D->InSilico Baseline Check Analysis Signal Resolution & Regiochemistry Validation Acq2D->Analysis HMBC Linkage InSilico->Analysis Output Validated Reference Spectra (Publication Ready) Analysis->Output

Fig 1. Self-validating NMR workflow for fused oxazolo-pyridine scaffolds.

References

  • Design, Synthesis, and Structure−Activity Relationships of Novel Bicyclic Azole-amines as Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Bicyclic oxazole and thiazole compounds and their use as allosteric modulators of mGluR5 receptors.Google Patents (US9090632B2).
Validation

Comparative In Vivo Efficacy of 2-p-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine-Derived mGluR5 Negative Allosteric Modulators

Executive Summary & Mechanistic Rationale The development of Negative Allosteric Modulators (NAMs) for the Metabotropic Glutamate Receptor 5 (mGluR5) has been a major focus in neuropharmacology, particularly for the trea...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of Negative Allosteric Modulators (NAMs) for the Metabotropic Glutamate Receptor 5 (mGluR5) has been a major focus in neuropharmacology, particularly for the treatment of Fragile X syndrome, anxiety disorders, and levodopa-induced dyskinesia. Historically, first-generation mGluR5 NAMs like MPEP (2-methyl-6-(phenylethynyl)pyridine) suffered from poor in vivo half-lives and off-target effects, while newer agents like CTEP exhibit extremely long half-lives that complicate acute dosing regimens.

Recent rational drug design has identified bicyclic azole-amines—specifically derivatives utilizing the 2-p-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine (hereafter referred to as the Tolyl-THOP scaffold) as a core pharmacophore—as highly potent, selective, and brain-penetrant mGluR5 NAMs .

Why the Tolyl-THOP Scaffold? From a structural biology perspective, the tetrahydro-oxazolo[5,4-c]pyridine core acts as a rigidified anchor that binds deep within the transmembrane allosteric pocket of mGluR5 . The addition of the para-methylphenyl (p-tolyl) group is a deliberate synthetic choice: the methyl group fills a specific lipophilic sub-pocket in the receptor, increasing binding affinity (lowering the IC50) and significantly improving the brain-to-plasma (B/P) ratio compared to unsubstituted phenyl analogs.

mGluR5_Signaling Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Orthosteric Binding Gq_Protein Gq Protein mGluR5->Gq_Protein Activation Tolyl_THOP Tolyl-THOP NAM Tolyl_THOP->mGluR5 Allosteric Inhibition PLC PLC Gq_Protein->PLC Stimulates IP3_DAG IP3 / DAG PLC->IP3_DAG Cleaves PIP2 Ca2_Release Intracellular Ca2+ Release IP3_DAG->Ca2_Release Triggers

mGluR5 allosteric modulation pathway and Tolyl-THOP inhibition mechanism.

Comparative In Vivo Pharmacological Profiling

To objectively evaluate the therapeutic potential of Tolyl-THOP derivatives, we must benchmark them against established mGluR5 NAMs. The critical metrics for CNS-active allosteric modulators are Target Affinity (IC50) , Brain Penetrance (B/P Ratio) , and In Vivo Half-life (t1/2) .

As shown in Table 1, MPEP is limited by rapid clearance, requiring continuous infusion for sustained in vivo efficacy. Conversely, CTEP's 18-hour half-life leads to receptor over-saturation and potential tachyphylaxis. The Tolyl-THOP lead derivative strikes an optimal balance, providing a 1.5 to 2.0-hour half-life, making it ideal for acute behavioral modulation without prolonged receptor blockade .

Table 1: Comparative PK/PD Profiling in Rodent Models
Compound ClassmGluR5 IC50 (nM)Brain/Plasma RatioIn Vivo t1/2 (h)Receptor Occupancy ED50 (mg/kg)Primary Limitation / Advantage
MPEP (1st Gen)36.01.2< 0.53.5Rapid clearance, off-target NMDA effects
CTEP (2nd Gen)2.22.5> 18.00.6Extremely long half-life limits acute tuning
Tolyl-THOP Lead 16.01.81.5 - 2.01.2Balanced PK, high selectivity, optimal for acute dosing

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, in vivo efficacy cannot be assumed from in vitro binding assays alone. The following protocols detail the causal logic behind our in vivo target engagement and behavioral efficacy workflows.

Protocol A: In Vivo mGluR5 Receptor Occupancy Assay

This assay uses competitive radioligand displacement to quantify exactly how much of the mGluR5 target is engaged by the Tolyl-THOP derivative in a living subject.

  • Step 1: Compound Administration. Administer the Tolyl-THOP derivative (0.1 - 10 mg/kg) via intraperitoneal (i.p.) injection to male Sprague-Dawley rats.

    • Causality: i.p. administration ensures rapid systemic absorption while avoiding the immediate first-pass hepatic metabolism seen with oral (p.o.) dosing, allowing us to establish a clear PK/PD correlation for brain penetrance.

  • Step 2: Incubation Period. Allow exactly 60 minutes of incubation.

    • Causality: Based on prior LC-MS/MS pharmacokinetic data, 60 minutes corresponds to the Tmax​ (peak concentration) of the Tolyl-THOP scaffold in the cerebrospinal fluid.

  • Step 3: Radioligand Injection. Administer [3H]-mPEPy (30 µCi/kg) via tail-vein injection.

    • Causality: [3H]-mPEPy is a highly specific radioligand that binds exclusively to the mGluR5 allosteric pocket. It will only bind to receptors not already occupied by our test compound.

  • Step 4: Tissue Harvest. Sacrifice the animals exactly 2 minutes post-radioligand injection. Rapidly dissect the striatum and hippocampus (regions with high mGluR5 density) and the cerebellum (low mGluR5 density, used as a non-specific binding control).

  • Step 5: Scintillation Counting. Homogenize the tissues and measure radioactivity using a liquid scintillation counter. Calculate the specific receptor occupancy percentage relative to vehicle-treated controls.

Workflow Dosing Step 1: Compound Dosing Administer Tolyl-THOP (i.p.) Incubation Step 2: Incubation Allow 60 min for CNS penetrance Dosing->Incubation PK Distribution Tracer Step 3: Radioligand Injection Administer [3H]-mPEPy (i.v.) Incubation->Tracer Target Engagement Harvest Step 4: Tissue Harvest Extract Striatum/Hippocampus Tracer->Harvest 2 min post-injection Analysis Step 5: Scintillation Counting Calculate Receptor Occupancy Harvest->Analysis Quantify Binding

In vivo receptor occupancy assay workflow for mGluR5 allosteric modulators.

Protocol B: Marble Burying Behavioral Assay (Anxiolytic Efficacy)

Once target engagement is proven, we must validate phenotypic efficacy. The marble burying test is a highly validated model for anxiety and obsessive-compulsive behaviors, which are heavily modulated by glutamatergic tone.

  • Step 1: Habituation. Place mice in individual polycarbonate cages filled with 5 cm of tightly packed bedding for 30 minutes.

    • Causality: Pre-habituation reduces novelty-induced locomotor hyperactivity, ensuring that the burying behavior is specifically driven by anxiety/compulsion rather than general exploration.

  • Step 2: Dosing. Administer the Tolyl-THOP derivative (e.g., 3 mg/kg) or Vehicle via i.p. injection. Wait 30 minutes.

  • Step 3: Grid Placement. Gently place 20 glass marbles in a 4x5 grid on the surface of the bedding. Re-introduce the mouse to the cage.

  • Step 4: Scoring. After 30 minutes, remove the mouse and count the number of buried marbles (defined as >2/3 of the marble covered by bedding).

    • Data Interpretation: A statistically significant reduction in buried marbles compared to the vehicle group, without a corresponding drop in overall locomotor activity (verified via open-field testing), confirms the anxiolytic efficacy of the Tolyl-THOP NAM.

Conclusion

The 2-p-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine scaffold represents a significant structural evolution in the design of mGluR5 Negative Allosteric Modulators. By leveraging the rigid bicyclic azole-amine core and the lipophilic p-tolyl appendage, researchers can achieve high in vivo receptor occupancy at low doses (ED50 = 1.2 mg/kg), bypassing the pharmacokinetic liabilities of first-generation alkynes like MPEP. For drug development professionals targeting glutamatergic dysfunction, this scaffold offers an optimal, tunable pharmacokinetic profile for acute CNS indications.

References

  • Design, Synthesis, and Structure−Activity Relationships of Novel Bicyclic Azole-amines as Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5 . Journal of Medicinal Chemistry. [Link]

  • Bicyclic oxazole and thiazole compounds and their use as allosteric modulators of mGluR5 receptors.
  • Discovery of novel heteroarylazoles that are metabotropic glutamate subtype 5 receptor antagonists with anxiolytic activity . Journal of Medicinal Chemistry.[Link]

Safety & Regulatory Compliance

Safety

2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for the handling and disposal of complex heterocyclic research chemicals is paramount. 2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for the handling and disposal of complex heterocyclic research chemicals is paramount. 2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine (and its hydrochloride salt) is a specialized intermediate utilized in drug development and synthetic research.

Because this compound contains a fused oxazolo-pyridine ring system, its environmental persistence and combustion byproducts require specific logistical planning. This guide provides the essential operational and disposal frameworks required for professional laboratory settings.

Physicochemical Profiling & Disposal Causality

Before implementing a disposal workflow, it is critical to understand the causality behind the required safety measures. The physicochemical properties of the compound dictate its waste classification and the specific environmental controls required during destruction.

Table 1: Chemical Identity and Operational Hazard Profile

ParameterSpecificationOperational Implication
Chemical Name 2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine hydrochlorideFull nomenclature required for hazardous waste manifesting.
CAS Registry Number 1187933-55-6 (HCl salt)[1] / 80957-68-2 (Free base)[2]Essential for EPA/RCRA waste profiling.
Molecular Formula C13H15ClN2O (HCl salt)[1]Contains nitrogen and chlorine; dictates incineration parameters.
Molecular Weight 250.72 g/mol [1]Used for calculating molar concentrations in liquid waste streams.
Structural Hazards Fused N/O-heterocycleCausality: The nitrogen-containing rings resist standard biological degradation in municipal wastewater. Combustion will yield toxic nitrogen oxides (NOx) and hydrogen chloride (HCl) gas.

The Scientific Logic of Disposal: Standard aqueous discharge (flushing down the sink) is strictly prohibited. The molecular architecture of 2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine prevents rapid environmental assimilation. Furthermore, when subjected to thermal destruction, the nitrogen atoms in the pyridine and oxazole rings oxidize into NOx gases, while the hydrochloride salt generates corrosive HCl gas. Therefore, the only self-validating system for disposal is high-temperature incineration at a licensed facility equipped with alkaline gas scrubbers to neutralize these acidic emissions.

Standardized Disposal Methodologies

The following step-by-step methodologies provide the operational framework for managing this chemical from the benchtop to the final waste stream.

Protocol A: Solid Waste Management (Powders and Crystals)
  • Containment: Collect all unadulterated solid waste, including expired batches or failed syntheses, in a high-density polyethylene (HDPE) or glass wide-mouth container.

  • Segregation: Do not mix this solid waste with strong oxidizing agents (e.g., peroxides, nitrates) to prevent exothermic reactions in the waste accumulation area.

  • Labeling: Affix a GHS-compliant hazardous waste label detailing the exact chemical name, CAS number (1187933-55-6 or 80957-68-2), and the accumulation start date.

  • Routing: Transfer the sealed container to the facility's central hazardous waste accumulation area for eventual pickup by a licensed environmental services contractor for high-temperature incineration.

Protocol B: Liquid Waste Management (Solutions and Filtrates)
  • Solvent Profiling: Determine the primary solvent used to dissolve the compound (e.g., Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), or Methanol).

  • Waste Stream Selection:

    • If dissolved in DCM or other halogenated solvents: Route the solution into the "Halogenated Organic Waste" carboy.

    • If dissolved in DMSO, Methanol, or non-halogenated solvents: Route the solution into the "Non-Halogenated Organic Waste" carboy.

  • Volume Control: Never fill waste carboys beyond 80% capacity to allow for vapor expansion. Keep secondary containment (spill trays) under all liquid waste carboys.

Protocol C: Contaminated Consumables and Spill Cleanup
  • Immediate Response: In the event of a powder spill, do not dry-sweep, as this generates inhalable dust.

  • Decontamination: Dampen a disposable absorbent pad with a compatible solvent (e.g., ethanol) and gently wipe the affected area.

  • Disposal of Materials: Place all contaminated PPE (gloves), absorbent pads, weighing boats, and pipette tips into a heavy-duty, sealable biohazard or solid hazardous waste bag. Label as "Debris contaminated with organic heterocyclic compounds" and route for incineration.

Waste Routing Visualization

To ensure absolute clarity in the laboratory, the following decision tree illustrates the self-validating routing system for all waste streams containing 2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine.

G Start Waste Generation: 2-P-Tolyl-4,5,6,7-tetrahydro- oxazolo[5,4-C]pyridine Solid Solid Waste (Powders/Crystals) Start->Solid Liquid Liquid Waste (Solutions/Filtrates) Start->Liquid Incineration High-Temp Incineration (Requires NOx & HCl Scrubbers) Solid->Incineration NonHalo Non-Halogenated Solvents (e.g., DMSO) Liquid->NonHalo Halo Halogenated Solvents (e.g., DCM) Liquid->Halo NonHalo->Incineration Halo->Incineration

Caption: Laboratory waste segregation and routing workflow for heterocyclic compounds.

References

  • Capot Chemical. (n.d.). 1187933-55-6 | 2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine hydrochloride. Retrieved from [Link]1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine
Reactant of Route 2
2-P-Tolyl-4,5,6,7-tetrahydro-oxazolo[5,4-C]pyridine
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